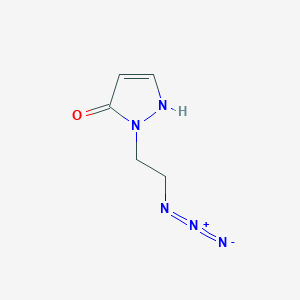

1-(2-azidoethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(2-azidoethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-9-7-3-4-10-5(11)1-2-8-10/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDPZIDUBTZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN(C1=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-azidoethyl)-1H-pyrazol-5-ol typically involves two key steps:

- Formation of the pyrazole core, specifically 1H-pyrazol-5-ol.

- Introduction of the 2-azidoethyl substituent at the N-1 position of the pyrazole ring.

The azidoethyl group is generally introduced via nucleophilic substitution reactions using azidoethyl precursors or by direct azidation of suitable precursors under controlled conditions.

Nucleophilic Substitution Route

One common and effective method to prepare this compound is through nucleophilic substitution on a pyrazolyl precursor bearing a suitable leaving group (e.g., halide or tosylate) at the 1-position with an azidoethyl nucleophile.

- Reaction Conditions:

- Use of strong bases (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrazol-5-ol, activating the nitrogen for substitution.

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution.

- The azidoethyl group is introduced using 2-azidoethyl halides or tosylates as electrophiles.

- Outcome:

- High regioselectivity for N-1 substitution.

- Purification by recrystallization or chromatography yields the target compound with high purity.

This method is scalable and adaptable for industrial production, allowing optimization for yield and purity.

One-Pot Modular Synthesis of Pyrazoles Followed by Azidation

Recent advances in pyrazole synthesis provide a modular, efficient route to 3,5-disubstituted pyrazoles, which can be adapted for the 1-(2-azidoethyl) substitution.

- Pyrazole Formation:

- Reaction of hydrazones derived from aryl aldehydes with substituted acetophenones in ethanol under catalytic iodine and acid conditions.

- Dimethyl sulfoxide (DMSO) acts as both solvent and mild oxidant, facilitating cyclization and aromatization to the pyrazole ring.

- Reaction times vary from 0.5 to 16 hours depending on substituents and conditions.

- Azidoethyl Introduction:

- After pyrazole formation, the 1-position can be alkylated with 2-azidoethyl halides under nucleophilic substitution conditions as described above.

This approach benefits from mild reaction conditions and good to excellent yields (up to 92% in related pyrazole syntheses), with the possibility of tuning substituents for desired functionality.

Detailed Reaction Conditions and Yields (Representative Data)

| Step | Reactants / Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole formation | Hydrazone + substituted acetophenone, EtOH, cat. HCl, I2, DMSO | 0.5 - 16 h reflux | 80-92 | Mild acidic conditions promote cyclization and oxidation |

| Azidoethyl substitution | Pyrazol-5-ol + 2-azidoethyl bromide, base (K2CO3), DMF | 12-24 h, RT to 60°C | 75-85 | Nucleophilic substitution at N-1; polar aprotic solvent preferred |

| Purification | Recrystallization or chromatography | - | - | Ensures high purity for analytical and application use |

Mechanistic Insights

- The pyrazole ring forms via condensation and cyclization of hydrazones and ketones, catalyzed by iodine and acid, with DMSO facilitating oxidation of pyrazolines to pyrazoles.

- The azidoethyl group is introduced by nucleophilic attack of the pyrazole nitrogen on the electrophilic azidoethyl halide, displacing the leaving group in an SN2 mechanism.

- Acidic conditions during pyrazole formation also help stabilize intermediates and promote aromatization.

Industrial and Laboratory Scale Considerations

- Scalability: The two-step approach (pyrazole formation followed by azidoethyl substitution) is amenable to scale-up with optimization of reaction times and reagent equivalents.

- Safety: Azides require careful handling due to potential explosiveness; reactions are conducted under controlled temperature and inert atmosphere when necessary.

- Purification: Chromatographic and recrystallization techniques are standard to achieve analytical grade purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on pyrazol precursor | Pyrazol-5-ol + azidoethyl halide | Base (K2CO3), DMF or DMSO | RT to 60°C, 12-24 h | 75-85% | High regioselectivity, scalable | Requires preformed pyrazole |

| One-pot pyrazole synthesis + azidoethyl alkylation | Hydrazone + acetophenone, then alkylation | I2, HCl, DMSO, azidoethyl halide | Reflux EtOH, 0.5-16 h + substitution | Up to 92% (pyrazole step) | Efficient, mild conditions | Multi-step, longer total time |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used for the oxidation of hydroxyl groups.

Major Products Formed:

Triazoles: Formed through click chemistry reactions.

Amines: Resulting from the reduction of the azido group.

Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.

Scientific Research Applications

1-(2-Azidoethyl)-1H-pyrazol-5-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-1H-pyrazol-5-ol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles through a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it valuable for various synthetic applications. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the tracking and study of biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazol-5-ol Derivatives

- Structural Differences: The azidoethyl group in the target compound distinguishes it from methyl, aryl, or bis-pyrazole derivatives. This group may enhance energetic properties or enable bioconjugation compared to non-azidated analogs.

- Synthesis : Bis-pyrazoles are synthesized via aldehyde-mediated condensation , while fluorinated derivatives are tailored for drug design . The target compound likely requires azide incorporation during alkylation.

Azidoethyl-Substituted Heterocycles

Table 2: Azidoethyl-Substituted Heterocycles

- Reactivity : Azidoethyl-tetrazoles form stable coordination complexes (e.g., copper) , while triazolium salts are ionic energetic materials . The pyrazole analog may exhibit intermediate stability and reactivity.

- Energetic Properties : Tetrazole-based azidoethyl compounds have densities ≤1.76 g/cm³ , suggesting the pyrazole variant could align with this range.

Functionalized Pyrazoles with Bioactive Substituents

Pyrazole derivatives with halogen, amino, or alkyl groups demonstrate pharmacological relevance:

- 1-[(4-Bromo-1H-pyrazol-1-yl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol (CAS 1005601-70-6) features bromo and difluoromethyl groups, likely for antimicrobial or anticancer activity .

Key Research Findings and Limitations

- Bis-pyrazoles : Demonstrated efficacy as agrochemicals via scalable synthesis .

- Azidoethyl Heterocycles : Tetrazole analogs show promise in energetic materials due to polymorphic stability , while triazolium salts highlight ionic versatility .

- Limitations : Direct data on this compound are absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation of its synthesis, stability, and applications.

Q & A

Q. What are the recommended synthetic strategies for 1-(2-azidoethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For this compound, a plausible route includes:

- Step 1 : Reacting 1,3-diketones or β-keto esters with 2-azidoethylhydrazine under reflux in ethanol or acetonitrile.

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).

- Optimization : Adjusting solvent polarity (e.g., THF for better solubility of intermediates) and temperature (−78°C to rt for controlled azide group stability) .

- Yield Enhancement : Catalytic acids (e.g., acetic acid) or bases (e.g., NaHCO₃) may improve cyclization efficiency.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Q. How does the azidoethyl substituent influence the compound’s stability under varying storage conditions?

- Thermal Stability : Azides are sensitive to heat; store below 25°C in inert atmospheres (N₂ or Ar).

- Light Sensitivity : Protect from UV exposure to prevent decomposition (use amber vials).

- Moisture : Hygroscopic azido groups may hydrolyze; store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The pyrazole ring may act as a hydrogen-bond donor, while the azide participates in dipole interactions .

- DFT Calculations : Predict reactive sites (e.g., Fukui indices for nucleophilic attack at the pyrazole C5-OH) and stability (HOMO-LUMO gaps).

- Example : Analogous compounds with trifluoromethyl groups show enhanced binding affinity due to electronegativity effects .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-azide hybrids?

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent DMSO%).

- Control Experiments : Test for azide reduction to amines (common side reaction) using TLC or LC-MS.

- Case Study : Conflicting enzyme inhibition data may arise from residual catalysts (e.g., Li⁺ from n-BuLi) interfering with assays; purify via ion-exchange resins .

Q. How can reaction mechanisms for azide-alkyne cycloaddition (Click Chemistry) be applied to functionalize this compound?

- Protocol :

- React this compound with terminal alkynes (e.g., propargyl alcohol) using Cu(I) catalysts (CuSO₄/sodium ascorbate) in t-BuOH/H₂O (1:1).

- Monitor by IR spectroscopy (disappearance of azide peak at ~2100 cm⁻¹).

- Applications : Generate triazole-linked conjugates for drug delivery or bioconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.